4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine
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Overview
Description
4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a chloro group at the 4-position, a methoxy group at the 6-position, and a 3-methoxybenzyl group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine. This reaction typically proceeds in three steps, with the condensation reaction being the most efficient step, resulting in a total yield of 72% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to nucleotides makes it a potential candidate for studying DNA and RNA interactions.
Industry: It can be used in the development of new materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The chloro and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: This compound is a curcumin analog and shares structural similarities with 4-chloro-6-methoxy-2-(3-methoxybenzyl)pyrimidine.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Another pyrimidine derivative with different substituents, highlighting the diversity of pyrimidine compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-[(3-methoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O2/c1-17-10-5-3-4-9(6-10)7-12-15-11(14)8-13(16-12)18-2/h3-6,8H,7H2,1-2H3 |
InChI Key |
AHTGRRIQHUPDOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NC(=CC(=N2)Cl)OC |
Origin of Product |
United States |
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